molecular formula C12H11NO3S B12843264 S-(2-Oxo-2H-chromen-7-yl) dimethylcarbamothioate

S-(2-Oxo-2H-chromen-7-yl) dimethylcarbamothioate

Cat. No.: B12843264
M. Wt: 249.29 g/mol
InChI Key: HKPPDCNYXYJROZ-UHFFFAOYSA-N
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Description

S-(2-Oxo-2H-chromen-7-yl) dimethylcarbamothioate: is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Oxo-2H-chromen-7-yl) dimethylcarbamothioate typically involves the reaction of 7-hydroxy-2H-chromen-2-one with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The product is then purified using techniques such as flash chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: S-(2-Oxo-2H-chromen-7-yl) dimethylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamothioate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

S-(2-Oxo-2H-chromen-7-yl) dimethylcarbamothioate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-(2-Oxo-2H-chromen-7-yl) dimethylcarbamothioate involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which play crucial roles in physiological processes. Additionally, it can interfere with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
  • 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 2-Oxo-2H-chromen-7-yl dimethylcarbamate

Comparison: S-(2-Oxo-2H-chromen-7-yl) dimethylcarbamothioate is unique due to the presence of the thioester group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound for studying the effects of sulfur substitution in coumarin derivatives .

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

S-(2-oxochromen-7-yl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C12H11NO3S/c1-13(2)12(15)17-9-5-3-8-4-6-11(14)16-10(8)7-9/h3-7H,1-2H3

InChI Key

HKPPDCNYXYJROZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

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